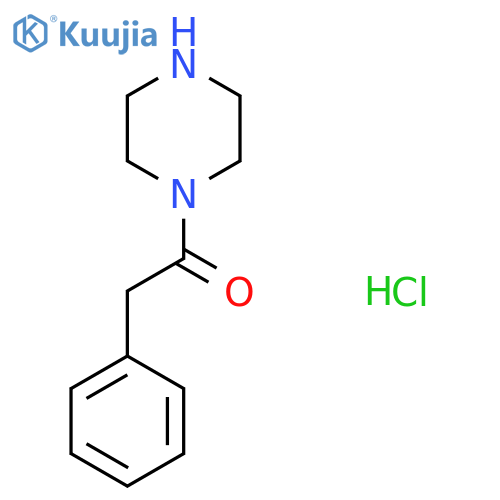Cas no 502653-18-1 (2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride)

2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride 化学的及び物理的性質
名前と識別子
-
- Piperazine, 1-(phenylacetyl)-, monohydrochloride
- 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride
- 2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
- AK152014
- 2-Phenyl-1-(piperazin-1-yl)ethanone HCl
- ST2404533
- 2-phenyl-1-piperazin-1-ylethanone;hydrochloride
- DS-7137
- CVA65318
- MFCD28040565
- 502653-18-1
- C75348
- EN300-185600
- 2-Phenyl-1-(piperazin-1-yl)ethanonehydrochloride
- SCHEMBL20337874
- DB-150346
- 2-Phenyl-1-(1-piperazinyl)ethanone Hydrochloride
- AKOS024259593
- CS-0156334
- SY115404
-
- MDL: MFCD28040565
- インチ: 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H
- InChIKey: KZFZUNOXEDDALC-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(CC1C=CC=CC=1)N1CCNCC1
計算された属性
- せいみつぶんしりょう: 240.1029409g/mol
- どういたいしつりょう: 240.1029409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P17370-100mg |
2-Phenyl-1-(piperazin-1-yl)ethanonehydrochloride |
502653-18-1 | 100mg |
¥126.0 | 2021-09-04 | ||
| TRC | P400755-50mg |
2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride |
502653-18-1 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P400755-500mg |
2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride |
502653-18-1 | 500mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-185600-0.5g |
2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride |
502653-18-1 | 95% | 0.5g |
$54.0 | 2023-09-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YO257-100mg |
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride |
502653-18-1 | 95+% | 100mg |
123CNY | 2021-05-08 | |
| Enamine | EN300-185600-0.1g |
2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride |
502653-18-1 | 95% | 0.1g |
$24.0 | 2023-09-18 | |
| Chemenu | CM123096-5g |
2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride |
502653-18-1 | 95% | 5g |
$294 | 2024-07-16 | |
| Enamine | EN300-185600-1.0g |
2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride |
502653-18-1 | 95% | 1g |
$69.0 | 2023-05-26 | |
| Enamine | EN300-185600-10.0g |
2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride |
502653-18-1 | 95% | 10g |
$453.0 | 2023-05-26 | |
| Enamine | EN300-185600-1g |
2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride |
502653-18-1 | 95% | 1g |
$69.0 | 2023-09-18 |
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride 関連文献
-
1. Book reviews
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochlorideに関する追加情報
Comprehensive Overview of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride (CAS No. 502653-18-1)
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride (CAS No. 502653-18-1) is a chemically significant compound widely utilized in pharmaceutical research and organic synthesis. Its molecular structure combines a phenyl group with a piperazine moiety, making it a versatile intermediate for developing bioactive molecules. Researchers often explore its potential in central nervous system (CNS) drug development, given its affinity for neurotransmitter receptors. The hydrochloride salt form enhances solubility, facilitating its use in in vitro and in vivo studies.
The compound’s popularity stems from its role in designing dopamine and serotonin receptor modulators, aligning with current trends in neuropharmacology. With growing interest in mental health therapeutics, 502653-18-1 is frequently searched alongside terms like "piperazine derivatives in depression treatment" or "phenyl-ethanone analogs for anxiety." Its structural flexibility allows derivatization, catering to high-throughput screening (HTS) platforms in drug discovery.
From a synthetic perspective, 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride is synthesized via N-alkylation of piperazine with 2-bromo-1-phenylethanone, followed by salt formation. This process is optimized for high yield and purity, critical for GMP-compliant production. Analytical methods like HPLC and NMR ensure quality control, addressing concerns about batch-to-batch consistency—a common query among industrial buyers.
In the context of green chemistry, researchers are investigating solvent-free synthesis routes for 502653-18-1 to reduce environmental impact. Such innovations resonate with the sustainable pharmaceutical manufacturing movement, a hot topic in 2024 industry reports. Additionally, its stability under ambient storage conditions makes it a cost-effective choice for long-term research projects.
Beyond pharmacology, 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride is explored in material science for designing ligands in catalysis. Its electron-rich piperazine ring aids in metal coordination chemistry, relevant to homogeneous catalysis applications. This dual utility in life sciences and industrial chemistry underscores its interdisciplinary value.
For researchers sourcing CAS No. 502653-18-1, key considerations include supplier reliability, certificates of analysis (CoA), and regulatory compliance. FAQs often revolve around scaling up synthesis or handling precautions, though it’s classified as non-hazardous under standard protocols. The compound’s patent landscape is another area of interest, with several applications filed for its derivatives in neurodegenerative disease therapies.
In summary, 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride exemplifies the intersection of medicinal chemistry and process innovation. Its relevance to CNS disorders and catalysis ensures sustained demand, while eco-friendly synthesis methods align with global sustainability goals. As AI-driven drug discovery accelerates, this compound’s role in virtual screening libraries further cements its scientific importance.
502653-18-1 (2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride) 関連製品
- 317337-87-4(4-(diethylsulfamoyl)-N-4-({4-4-(diethylsulfamoyl)benzamidophenyl}methyl)phenylbenzamide)
- 1936052-21-9(2-Ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid)
- 1803945-53-0(6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)
- 1268990-80-2([(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride)
- 1437-90-7(5-Methylthiazolidine-2-thione)
- 1005302-83-9(1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol)
- 1599151-98-0(11-oxatricyclo6.2.1.0,2,7undeca-2(7),3,5-triene-3-sulfonyl chloride)
- 1214344-89-4(5-Chloro-3-methyl-2-phenylpyridine)
- 29868-42-6(2,3-Di-Ac-Methyl beta-D-glucopyranoside)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
